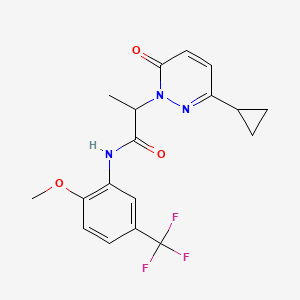

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-10(24-16(25)8-6-13(23-24)11-3-4-11)17(26)22-14-9-12(18(19,20)21)5-7-15(14)27-2/h5-11H,3-4H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKVJUKFQNOMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This step can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methoxy group on the phenyl ring.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products will vary depending on the nucleophile used, potentially forming new C-N or C-S bonds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridazinone core may interact with active sites or binding pockets of proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)propanamide: Lacks the trifluoromethyl group, potentially altering its biological activity and binding properties.

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)propanamide: Contains a chloro group, which may affect its reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide distinguishes it from similar compounds, potentially enhancing its binding affinity and metabolic stability. This makes it a unique candidate for further research and development in various scientific fields.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm; trifluoromethyl singlet at δ 4.0–4.3 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₂₁F₃N₂O₃ expected at m/z 419.1522) .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves bond angles and dihedral strains, particularly for the cyclopropyl-pyridazinone junction, which impacts conformational stability .

- Dynamic NMR : Detects rotational barriers in the propanamide linker, which influence biological target binding .

How can researchers evaluate the compound’s stability under physiological conditions?

Q. Basic Research Focus

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; pyridazinones are prone to hydrolysis at pH > 8 .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (e.g., cyclopropyl ring stability up to 150°C) .

Q. Advanced Research Focus

- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., trifluoromethyl → carboxylic acid conversion in liver microsomes) .

What computational methods are suitable for predicting interactions with biological targets?

Q. Basic Research Focus

Q. Advanced Research Focus

- QM/MM Simulations : Model electron density shifts in the propanamide linker during enzyme binding. For example, DFT calculations (B3LYP/6-31G*) optimize transition states for covalent inhibition .

How should researchers resolve contradictory data in biological activity assays?

Q. Basic Research Focus

- Dose-Response Curves : Replicate assays with stricter controls (e.g., ATP levels in kinase assays). Inconsistent IC₅₀ values may arise from solvent interference (e.g., DMSO > 1% v/v) .

Q. Advanced Research Focus

- Cryo-EM/SPR : Validate target engagement directly. For instance, Surface Plasmon Resonance (SPR) quantifies binding kinetics if fluorescence-based assays show false positives .

What strategies are recommended for modifying the compound to enhance selectivity?

Q. Basic Research Focus

- Substituent Tuning : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to improve kinase selectivity .

- Isosteric Replacement : Substitute the cyclopropyl with azetidine to reduce metabolic clearance while retaining ring strain .

Q. Advanced Research Focus

- Fragment-Based Design : Use the pyridazinone core as a scaffold and append fragments from DNA-encoded libraries to target allosteric pockets .

How can researchers validate the compound’s mechanism of action in cellular models?

Q. Basic Research Focus

- Gene Knockdown (siRNA/CRISPR) : Silence putative targets (e.g., PI3K/AKT) and assess rescue of phenotype .

- Western Blotting : Measure phosphorylation changes in signaling pathways (e.g., ERK1/2) after treatment .

Q. Advanced Research Focus

What are the critical pitfalls in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Reaction Exotherms : Pd-catalyzed couplings may require flow chemistry to manage heat dissipation .

- Purification Challenges : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.